2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a methoxy group at position 2 and a methyl group at position 3. The sulfonamide nitrogen is linked to a 4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl moiety. The imidazo[1,2-a]pyridine ring is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-15-6-11-20(28-3)21(13-15)29(26,27)24-18-9-7-17(8-10-18)19-14-25-12-4-5-16(2)22(25)23-19/h4-14,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVTKZTZAYAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally benign, and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using bromine or iodine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzenesulfonamides.
Scientific Research Applications
2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of fluorescent probes for the detection of metal ions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a cyclin-dependent kinase (CDK) inhibitor, modulating cell cycle progression and exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Moieties
(a) Pruvonertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide)
- Key Differences: Pruvonertinib incorporates a pyrimidine linker between the imidazo[1,2-a]pyridine and aniline groups, whereas the target compound uses a direct phenyl linkage. Pruvonertinib includes a prop-2-enamide side chain with dimethylaminoethyl groups, enhancing solubility and cellular permeability compared to the simpler benzenesulfonamide in the target compound .
- Functional Relevance : Pruvonertinib is a confirmed EGFR tyrosine kinase inhibitor, suggesting that the imidazo[1,2-a]pyridine core in the target compound may similarly modulate kinase activity .
(b) N-(2-Formylphenyl)imidazo[1,2-a]pyridine-8-carboxamide ()
- Key Differences :
- Replaces the benzenesulfonamide with a carboxamide group.
- Lacks the methoxy and methyl substituents on the benzene ring.
- Functional Relevance : Carboxamide derivatives of imidazo[1,2-a]pyridine are often explored for anti-inflammatory or antimicrobial activity, indicating divergent therapeutic applications compared to sulfonamide-based compounds .
Sulfonamide-Based Analogues
(a) 4-(1,1-Dimethylethyl)-N-[6-Halo-5-(2-Methoxyphenoxy)-[2,2'-Bipyrimidin]-4-yl]benzenesulfonamide ()
- Key Differences :
- Features a bipyrimidine backbone instead of imidazo[1,2-a]pyridine.
- Includes a bulky tert-butyl group and halogen substituents, which may influence steric hindrance and binding affinity.
- Functional Relevance : This compound’s synthesis highlights the versatility of sulfonamide derivatives in targeting nucleotide-binding domains, contrasting with the kinase-focused imidazo[1,2-a]pyridine analogs .
Comparative Data Table
Research Findings and Implications
- Kinase Inhibition Potential: The target compound’s structural similarity to pruvonertinib suggests shared mechanisms, though the absence of a pyrimidine linker may reduce EGFR affinity .
- Solubility and Bioavailability : The sulfonamide group in the target compound likely enhances aqueous solubility compared to carboxamide analogs () but may lack the cell-penetrating properties of Pruvonertinib’s amine side chains .
- Synthetic Challenges: The tert-butyl and halogenated sulfonamide in demonstrates the complexity of synthesizing bulky derivatives, a challenge less pronounced in the target compound due to its simpler phenyl-imidazo[1,2-a]pyridine linkage .
Biological Activity
2-Methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 407.5 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core. A common synthetic route is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which facilitates efficient and scalable production .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The mechanism often involves the inhibition of bacterial folate synthesis pathways .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In vitro studies demonstrate a reduction in pro-inflammatory cytokines when treated with similar sulfonamide compounds .
Anticancer Potential
Emerging evidence suggests that this compound may function as a cyclin-dependent kinase (CDK) inhibitor. This action can modulate cell cycle progression and induce apoptosis in cancer cells. In vitro assays have shown promising results against various cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways critical for proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of related sulfonamides demonstrated that these compounds significantly reduced the growth of Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Sulfonamide A | 8 | Staphylococcus aureus |
| Sulfonamide B | 16 | Escherichia coli |
Case Study 2: Anti-inflammatory Effects
In a controlled experiment using an isolated rat heart model, benzenesulfonamide derivatives were shown to decrease perfusion pressure significantly compared to controls. This suggests a potential cardiovascular protective effect mediated through anti-inflammatory pathways .
Research Findings Summary
Recent studies have highlighted the diverse biological activities of this compound:
- Antimicrobial : Effective against various pathogens.
- Anti-inflammatory : Reduces cytokine levels and modulates inflammatory responses.
- Anticancer : Induces apoptosis and inhibits cell cycle progression in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
